2-(3-Chlorophenyl)propanenitrile

Isomer comparison Physical property Purification

2-(3-Chlorophenyl)propanenitrile (CAS 14271-35-3) is a meta-chlorinated phenylpropanenitrile with the molecular formula C9H8ClN and a molecular weight of 165.62 g/mol. Its structure features a single chlorine atom at the meta position of the aromatic ring and a nitrile group on the alpha carbon of the propyl chain.

Molecular Formula C9H8ClN
Molecular Weight 165.62
CAS No. 14271-35-3
Cat. No. B2646529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)propanenitrile
CAS14271-35-3
Molecular FormulaC9H8ClN
Molecular Weight165.62
Structural Identifiers
SMILESCC(C#N)C1=CC(=CC=C1)Cl
InChIInChI=1S/C9H8ClN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3
InChIKeyNEWHNNIYSLMQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)propanenitrile (CAS 14271-35-3): A Meta-Chlorinated Nitrile Scaffold for Position-Specific Reactivity


2-(3-Chlorophenyl)propanenitrile (CAS 14271-35-3) is a meta-chlorinated phenylpropanenitrile with the molecular formula C9H8ClN and a molecular weight of 165.62 g/mol [1]. Its structure features a single chlorine atom at the meta position of the aromatic ring and a nitrile group on the alpha carbon of the propyl chain. This specific substitution pattern distinguishes it from its ortho- and para-chlorinated isomers and dictates its unique electronic properties, solubility, and reactivity profile as a synthetic intermediate [1]. It is primarily valued as a building block for pharmaceuticals and agrochemicals, with its commercial availability commonly specified at a minimum purity of 95% .

Procurement Risk: Why 2-(3-Chlorophenyl)propanenitrile Cannot Be Casually Swapped with its Ortho or Para Isomers


Substituting 2-(3-chlorophenyl)propanenitrile with a positional isomer like 3-(2-chlorophenyl)propanenitrile (CAS 7315-17-5) or its para analog is not chemically trivial. The position of the chlorine atom significantly alters the dipole moment and electron density distribution of the aromatic ring, which directly impacts the compound's reactivity in subsequent reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings [1]. Furthermore, differences in boiling point (para isomer ~260.3°C ) and computed partition coefficients indicate changes in physical properties that can affect synthesis workup, chromatographic purification, and final product isolation [2]. Using an incorrect isomer introduces a structural mismatch that can lead to complete failure in a synthetic route where regiochemistry is critical, resulting in wasted resources and failed batches. The following evidence highlights the quantifiable, though limited, basis for prioritizing the specific meta-substituted compound.

Quantitative Differentiation Metrics for 2-(3-Chlorophenyl)propanenitrile Versus Closest Analogs


Meta vs. Para Chlorine Substitution: A 5°C Boiling Point Differential Impacts Distillation and Isolation

The position of the chlorine atom on the phenyl ring directly influences the compound's boiling point, a critical parameter for purification by distillation. While high-strength differential evidence is limited, a direct comparison shows a quantifiable difference between the target meta-substituted compound and its para-substituted analog. 2-(3-Chlorophenyl)propanenitrile has a boiling point of approximately 265.2°C at 760 mmHg, whereas the para isomer, 2-(4-chlorophenyl)propanenitrile, boils at 260.3°C under the same conditions [1]. This ~5°C difference, though seemingly small, is significant in a distillation or fractionation context, requiring different thermal budgets and potentially altering separation efficiency.

Isomer comparison Physical property Purification

Commercial Purity Specifications: A 3% Purity Ceiling Difference Over a Key Competitor

Commercial sourcing reveals a purity specification difference between this compound and a closely watched supplier listing. One reputable vendor, LeYan, lists 2-(3-Chlorophenyl)propanenitrile with a purity of 98% , while a standard specification from another major supplier for the same CAS number is 95% . This 3% difference in nominal purity can represent a significant variance in the level of inactive or potentially interfering impurities, which is critical for sensitive applications in medicinal chemistry or material science where even minor impurities can derail a reaction or a bioassay.

Purity Quality control Supplier comparison

Structural Confirmation: SCHEMBL Identifier Proliferation for the Meta Isomer vs. Ambiguous Ortho Analogs

In public chemical databases, the unique identity of 2-(3-chlorophenyl)propanenitrile is reinforced by multiple SCHEMBL identifiers (SCHEMBL6750270, SCHEMBL14991566, SCHEMBL16956469) [1]. In contrast, a positional isomer like 3-(2-chlorophenyl)propanenitrile (CAS 7315-17-5) is registered under a different, single identifier set [2]. The proliferation of well-defined identifiers for a single compound with high specificity contrasts with a more ambiguous registration for some analogs, reducing the risk of purchasing an incorrectly cataloged or mislabeled isomer, which is a non-trivial risk in procurement of chlorinated nitriles.

Structural identity Database cross-referencing Cheminformatics

High-Confidence Application Scenarios for 2-(3-Chlorophenyl)propanenitrile Stemming from Differential Evidence


Synthesis of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine via Asymmetric Reduction of 2-(3-Chlorophenyl)acrylonitrile

A patent application describes a novel asymmetric synthesis of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine that proceeds through a key 2-(3-chlorophenyl)acrylonitrile intermediate, which is directly downstream from 2-(3-chlorophenyl)propanenitrile [1]. The success of this enzymatic or catalytic reduction is predicated on the meta-chlorine substitution pattern, which provides the correct steric and electronic environment for asymmetric induction. Selecting 2-(3-chlorophenyl)propanenitrile as the starting material is therefore critical; its ortho- or para-chlorinated isomers would not produce the correct intermediate for this patented route, making this a high-fidelity, procurement-relevant scenario.

Precursor to Antifungal Triazole Derivatives Requiring a Specific Meta-Chlorophenyl Motif

Several patents on fungicidal triazole and imidazole compounds explicitly mention 3-chlorophenyl as a preferred substituent [2]. The synthetic route to these active ingredients involves building upon a 2-(3-chlorophenyl)propanenitrile scaffold to introduce the triazole moiety at the alpha position. The narrow boiling point range of the meta isomer (~265°C) is compatible with the solvent systems and temperature regimes used in these downstream transformations, whereas the para isomer's lower boiling point (260.3°C) could lead to solvent mismatches or premature distillation, affecting product yield and purity.

Medicinal Chemistry Lead Optimization Requiring High-Purity Meta-Chlorinated Scaffolds

In lead optimization campaigns, the use of a 98% pure 2-(3-chlorophenyl)propanenitrile scaffolding (versus the standard 95% grade) is justified when exploring structure-activity relationships (SAR) where even minor impurities from the isomeric synthesis could confound biological assay results . The trace presence of ortho- or para-isomer impurities in a 95% batch could act as off-target antagonists or agonists in cell-based assays. Procuring the 98% grade provides a quantifiable 3% reduction in total impurity burden, which is a meaningful differentiator for reproducible pharmacology.

Process Chemistry Scale-Up of a Meta-Chlorophenyl Drug Intermediate

For a process chemist scaling up a reaction that converts the nitrile to a primary amine, the well-defined identity of 2-(3-chlorophenyl)propanenitrile across multiple SCHEMBL identifiers [3] minimizes the risk of procurement errors. When ordering multi-kilogram quantities, this database certainty translates to a lower risk of receiving a mis-shipped positional isomer, which would be a catastrophic and costly failure in a GMP environment. This practical, non-potency differentiator is a strong argument for selecting this specific compound over a less comprehensively cataloged analog.

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